2-Fluoro-4-hydroxy-3',5'-difluoro-4'-(trifluoromethyl)biphenyl
Description
Properties
IUPAC Name |
4-[3,5-difluoro-4-(trifluoromethyl)phenyl]-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-9-5-7(20)1-2-8(9)6-3-10(15)12(11(16)4-6)13(17,18)19/h1-5,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDHIWDUFCSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, hydroxylation, and coupling reactions, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Physical and Chemical Properties
- Polarity and Solubility: The hydroxyl group in the target compound increases hydrophilicity relative to non-polar analogs like 4'-propylbiphenyl derivatives ().
- Acidity : The hydroxyl group (pKa ~10) is less acidic than the carboxylic acid group (pKa ~2–4) in 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid, impacting ionization under physiological conditions .
- Crystal Packing : In analogs like the iodonium salt (), short I···O contacts (2.86–2.93 Å) and hydrogen bonding (C–H···F, C–H···π) create dense 3D networks. The target compound’s hydroxyl and fluorine substituents likely promote similar intermolecular interactions but with distinct lattice parameters .
Biological Activity
2-Fluoro-4-hydroxy-3',5'-difluoro-4'-(trifluoromethyl)biphenyl is a fluorinated biphenyl compound that has garnered attention due to its potential biological activities. The incorporation of multiple fluorine atoms in its structure can significantly alter the compound's chemical properties, enhancing its biological efficacy and selectivity for various targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a biphenyl core with various fluorine substitutions, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Fluorinated compounds are known to exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and potency against target organisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted phenyl compounds have shown submicromolar minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, suggesting a promising therapeutic potential for treating resistant infections .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Trifluoromethyl-substituted phenyl | MRSA | 0.16 - 0.68 |
| Trifluoromethyl-substituted phenyl | M. tuberculosis | 10 |
Inhibition Assays
Inhibition assays have indicated that the presence of the trifluoromethyl group in the structure enhances the inhibitory effects on bacterial respiration, specifically targeting ATP synthase, which is crucial for bacterial energy metabolism . The effectiveness of these compounds was evaluated using the MTT assay, which measures cell viability based on respiratory activity.
Study 1: Antibacterial Efficacy
A study published in 2020 explored various trifluoromethyl-substituted phenyl compounds, including those structurally related to this compound. The results indicated that these compounds exhibited potent antibacterial properties, with some achieving MIC values comparable to standard antibiotics like rifampicin against M. tuberculosis .
Study 2: Pharmacophore Mapping
Another research effort utilized consensus-based pharmacophore mapping to identify potential antimicrobial agents from a library of fluorinated biphenyl derivatives. The study found that certain modifications, including the introduction of hydroxyl and trifluoromethyl groups, significantly enhanced antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Fluoro-4-hydroxy-3',5'-difluoro-4'-(trifluoromethyl)biphenyl, and how can purity be ensured?
- Methodology :
- Cross-coupling reactions : Suzuki-Miyaura coupling is widely used to construct biphenyl cores. For example, a brominated fluorophenyl precursor can be coupled with a trifluoromethyl-substituted boronic acid under palladium catalysis .
- Functional group protection : The hydroxyl group can be protected (e.g., as a benzyl ether) during synthesis to prevent unwanted side reactions. Deprotection is achieved via catalytic hydrogenation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures purity. Fluorinated compounds often exhibit distinct solubility profiles, aiding in separation .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and substituent positions in this compound?
- Methodology :
- NMR spectroscopy : NMR is critical for identifying fluorine environments, while NMR resolves aromatic proton splitting patterns. For example, the trifluoromethyl group () appears as a singlet near -63 ppm in NMR .
- X-ray crystallography : Single-crystal analysis resolves substituent positions and bond angles. Fluorine atoms produce strong electron density contrasts, enabling precise structural determination (e.g., Acta Crystallographica reports on fluorinated biphenyls) .
Advanced Research Questions
Q. How do the fluorine substituents and trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- Electronic effects : Fluorine’s electron-withdrawing nature decreases electron density on the biphenyl ring, altering reactivity in electrophilic substitution. The group further stabilizes adjacent negative charges, impacting regioselectivity .
- Steric effects : Steric hindrance from fluorine substituents may slow coupling reactions. Computational studies (DFT) can map electron distribution and predict reactive sites .
Q. What in vitro or in silico methodologies are employed to study the interaction of this compound with biological targets, given its fluorinated biphenyl structure?
- Methodology :
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., cytochrome P450) by leveraging the compound’s lipophilicity from .
- Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonding via the hydroxyl group) in drug-receptor complexes. Comparative studies with non-fluorinated analogs highlight fluorine’s role .
Q. What strategies are employed to achieve regioselective modification of the hydroxyl group in the presence of multiple fluorine substituents?
- Methodology :
- Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups shields the hydroxyl group during fluorination or alkylation steps .
- Directed ortho-metalation : Lithium amide bases selectively deprotonate positions adjacent to directing groups (e.g., ), enabling site-specific functionalization .
Q. How does the reactivity of this compound compare to non-fluorinated or mono-fluorinated biphenyl analogs in nucleophilic aromatic substitution reactions?
- Methodology :
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., methoxide) to assess activation barriers. Fluorine’s electron-withdrawing effect typically enhances reactivity at meta/para positions .
- Isotopic labeling : tracing in substitution reactions reveals mechanistic pathways influenced by fluorine’s inductive effects .
Q. What challenges arise in determining the crystal structure of this highly fluorinated biphenyl compound, and how are they addressed?
- Methodology :
- Crystallization challenges : Fluorine’s small atomic size and high electronegativity complicate diffraction analysis. Slow evaporation from polar aprotic solvents (e.g., DMF) improves crystal quality .
- Data refinement : Anisotropic displacement parameters and disorder modeling account for fluorine’s dynamic behavior in the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
